4-Cholesten-3-one-4-13C
Overview
Description
4-Cholesten-3-one-4-13C is a labelled analogue of 4-Cholesten-3-one, which is an intestinal metabolite of Cholesterol . It has an anti-obesity effect on animals . It is an off-white solid and its molecular formula is C26 [13C]H44O .
Synthesis Analysis
4-Cholesten-3-one treatment decreased mRNA expression of different enzymes including ACC1, FASN, SCD1, and HMGCR . It also increased the expression of ABCG1 and ABCA1 .Molecular Structure Analysis
The molecular weight of 4-Cholesten-3-one-4-13C is 385.65 . Its IUPAC name is (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one-4-13C .Chemical Reactions Analysis
Cholesterol oxidase (COX) is a flavoenzyme that catalyzes the oxidation of 3β-hydroxysteroids with oxygen and the isomerization of the intermediate, Δ5(6)-ene-3-ketosteroid (cholest-5-en-3-one), to produce Δ3(4)-ene-3-ketosteroid (cholest-4-en-3-one) and hydrogen peroxide .Physical And Chemical Properties Analysis
4-Cholesten-3-one-4-13C is slightly soluble in Chloroform, Ethyl Acetate, Methanol . It should be stored at -20°C .Scientific Research Applications
1. Breast Cancer Research
- Application Summary : 4-Cholesten-3-one has been found to decrease breast cancer cell viability and alter membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters .
- Methods of Application : The study used RT-qPCR to evaluate the expression of enzymes involved in lipogenesis and cholesterol synthesis, and ABCG1 and ABCA1 transporters involved in cholesterol efflux . The effect on cell viability and migration was studied using the MTT assay, the wound healing assay, and the Transwell migration assay .
- Results : The treatment decreased mRNA expression of different enzymes including ACC1, FASN, SCD1, and HMGCR . It was also found to increase the expression of ABCG1 and ABCA1 . The compound decreased the viability of MCF-7 and MDA-MB-231 cells .
2. Organic Synthesis
- Application Summary : 4-Cholesten-3-one is used in a Friedländer-Type Reaction with 2′-Aminoacetophenone to produce Angular versus Linear Quinoline-Fused Steroids .
- Methods of Application : The reaction conditions and the catalyst were varied to achieve the corresponding linear regioisomer with an acceptable isolated yield and high chemoselectivity .
- Results : An angular fused 4-substituted quinoline steroid was obtained in very high yield and regioselectivity .
3. Proteomics Research
Safety And Hazards
It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation when handling 4-Cholesten-3-one-4-13C . It should be stored in a dry, cool, and well-ventilated place with the container tightly closed .
Future Directions
properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i17+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOXRYYXRWJDKP-HLMQNULZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH]C(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cholesten-3-one-4-13C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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